molecular formula C13H13N5O2S2 B2372129 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 2034603-13-7

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2372129
CAS No.: 2034603-13-7
M. Wt: 335.4
InChI Key: KZMOXUSWJFSGPH-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H13N5O2S2 and its molecular weight is 335.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Synthesis and Biological Evaluation : Research has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize these compounds as antibacterial agents. The efforts to synthesize new heterocyclic compounds are driven by the need for effective treatments against bacterial infections, with several compounds showing high activities in antimicrobial assays (Azab, Youssef, & El-Bordany, 2013). Similarly, novel pyrazole and thienopyrimidine derivatives have been prepared with significant antitumor activity against MCF7 (breast) human cells, highlighting the potential of sulfonamide derivatives in cancer therapy (Aly, 2009).

COX-2 Inhibition for Anti-inflammatory Effects : The sulfonamide-containing 1,5-diarylpyrazole derivatives, through extensive structure-activity relationship (SAR) work, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This research led to the identification of celecoxib, a now well-known COX-2 inhibitor used in the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Enzyme Inhibition and Therapeutic Potential

Carbonic Anhydrase Inhibition : New pyrazoline-sulfonamide derivatives have been synthesized and characterized, showing in vitro antiproliferative activities against HeLa and C6 cell lines, alongside strong inhibition against carbonic anhydrase (CA) isoenzymes I and II. These findings suggest the therapeutic potential of sulfonamide derivatives in the treatment of cancer and possibly other diseases where CA isoenzymes play a crucial role (Mert et al., 2014).

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c1-18-10(7-11(17-18)12-9-14-4-5-15-12)8-16-22(19,20)13-3-2-6-21-13/h2-7,9,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMOXUSWJFSGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.